molecular formula C9H10N2O3S B1303742 1-ethyl-1H-benzimidazole-2-sulfonic acid CAS No. 90331-19-4

1-ethyl-1H-benzimidazole-2-sulfonic acid

Cat. No.: B1303742
CAS No.: 90331-19-4
M. Wt: 226.25 g/mol
InChI Key: CPFYRNMZRZTXRQ-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C₉H₁₀N₂O₃S and a molecular weight of 226.25 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-ethyl-1H-benzimidazole-2-sulfonic acid can be achieved through several methods. One common synthetic route involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method is efficient and yields a high purity product. Industrial production methods may involve similar oxidative processes but on a larger scale, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-Ethyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. For instance, as a glutamate racemase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of L-glutamate to D-glutamate, which is essential for bacterial cell wall synthesis . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

1-Ethyl-1H-benzimidazole-2-sulfonic acid can be compared to other benzimidazole derivatives such as:

    1H-benzimidazole-2-sulfonic acid: Lacks the ethyl group, which may affect its solubility and reactivity.

    1-methyl-1H-benzimidazole-2-sulfonic acid: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties and applications

Properties

IUPAC Name

1-ethylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-8-6-4-3-5-7(8)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFYRNMZRZTXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378256
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90331-19-4
Record name 1-ethyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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